B1579428 (2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid

(2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid

Cat. No. B1579428
M. Wt: 197.19
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid is a tyrosine derivative.

Scientific Research Applications

Chemo-Enzymatic Synthesis and Stereochemistry

(2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid has been explored in the field of chemo-enzymatic synthesis. Baba et al. (2018) studied the structural and stereochemical characterization of diastereomers derived from a related compound, focusing on their synthesis and degradation kinetics (Baba et al., 2018).

Antioxidant and Anti-inflammatory Properties

Ren et al. (2021) identified new phenolic compounds, including derivatives of (2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid, from Eucommia ulmoides Oliv. leaves. These compounds exhibited anti-inflammatory activities (Ren et al., 2021).

Computational Peptidology

Flores-Holguín et al. (2019) used conceptual density functional theory in computational peptidology to study molecules including derivatives of (2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid for their antifungal properties (Flores-Holguín et al., 2019).

Therapeutic Applications in Central Nervous System Diseases

Bizzarri et al. (2015) reviewed the synthesis of L-DOPA derivatives and their application in central nervous system diseases, highlighting the biological effect of L-DOPA, a form of (2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid (Bizzarri et al., 2015).

Synthesis and Crystal Structure Analysis

Chen et al. (2016) synthesized a derivative of (2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid for improved chemical stability and liposolubility, analyzing its crystal structure and stereochemistry (Chen et al., 2016).

Functional Modification in Polymer Science

Aly and El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels with a compound including (2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid, enhancing the thermal stability and biological activities of the polymers (Aly & El-Mohdy, 2015).

Synthesis and Evaluation of Bioactivity

Subudhi and Sahoo (2011) synthesized compounds including a derivative of (2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid and evaluated their antioxidant, anti-inflammatory, and antiulcer activities (Subudhi & Sahoo, 2011).

Application in Drug Metabolism

Zmijewski et al. (2006) demonstrated the use of biocatalysis in drug metabolism, preparing mammalian metabolites of a drug involving a derivative of (2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid using Actinoplanes missouriensis (Zmijewski et al., 2006).

properties

Product Name

(2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid

Molecular Weight

197.19

IUPAC Name

(2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H11NO4/c10-7(9(13)14)3-5-1-2-6(11)4-8(5)12/h1-2,4,7,11-12H,3,10H2,(H,13,14)/t7-/m1/s1

SMILES

C1=CC(=C(C=C1O)O)CC(C(=O)O)N

Origin of Product

United States

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